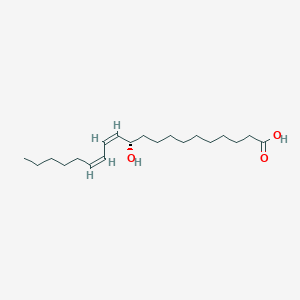
Benzylpenicillinate-d7, Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylpenicillinate-d7, Potassium Salt: is a labeled form of the antibiotic Penicillin G. This compound is a β-lactam antibiotic, which is typically effective at suppressing the growth of Gram-positive bacteria. It is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of its behavior and interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Benzylpenicillinate-d7, Potassium Salt involves the incorporation of deuterium atoms into the Penicillin G structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The process also includes purification steps to remove any impurities and ensure the product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: : Benzylpenicillinate-d7, Potassium Salt undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the β-lactam ring, which is a common reaction for β-lactam antibiotics.
Oxidation and Reduction: These reactions can modify the functional groups attached to the Penicillin G structure.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the properties of the compound.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of penicilloic acid .
Applications De Recherche Scientifique
Benzylpenicillinate-d7, Potassium Salt is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in studies of reaction mechanisms and kinetics.
Biology: Employed in the study of bacterial resistance mechanisms and the interaction of antibiotics with bacterial enzymes.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of antibiotics in the body.
Industry: Applied in the development of new antibiotics and the improvement of existing ones
Mécanisme D'action
Benzylpenicillinate-d7, Potassium Salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane. By binding to these proteins, it prevents the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin G: The non-labeled form of Benzylpenicillinate-d7, Potassium Salt.
Ampicillin: Another β-lactam antibiotic with a broader spectrum of activity.
Amoxicillin: Similar to Ampicillin but with better oral absorption.
Uniqueness: : this compound is unique due to its stable isotope labeling, which allows for detailed studies of its behavior and interactions. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Propriétés
Formule moléculaire |
C16H17KN2O4S |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
potassium;6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/i3D,4D,5D,6D,7D,8D2; |
Clé InChI |
IYNDLOXRXUOGIU-PKWHKRCLSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4S,5R,6S,8S,10R)-10-[(R)-(2,6-dioxo-1,3-diazinan-4-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B12342077.png)
![N-(4-cyanophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12342079.png)

![N-benzyl-N-methyl-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12342090.png)
![2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B12342091.png)

![4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B12342101.png)

![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B12342114.png)

![methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B12342117.png)

![N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342133.png)
![2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B12342143.png)
